AHEH contains a thiol group (sulfhydryl group, -SH) which can participate in various reactions important in biological systems. Researchers might investigate AHEH's interaction with enzymes or proteins that rely on thiol groups for function [].
The presence of a positively charged amine group (NH3+) due to the hydrochloride salt and a hydrophobic chain (6-carbon chain) suggests potential for AHEH to be explored as a carrier molecule for drug delivery purposes [].
AHEH's structure incorporates a ketone functional group (C=O). This group can be a target for modification or transformation in organic synthesis reactions, potentially leading to novel compounds with interesting properties.
1-[(6-Aminohexyl)sulfanyl]ethan-1-one hydrochloride is a synthetic organic compound characterized by its unique structure, which includes an amino group and a sulfanyl group attached to an ethanone backbone. The compound has the chemical formula C₉H₁₈ClN₃OS and a CAS number of 98486-87-4. It appears as a solid and is typically stored under inert conditions at temperatures between 2-8 °C to maintain its stability and purity, which is generally around 95% .
The compound is noted for its potential applications in various fields, including biochemistry and pharmacology, due to its functional groups that may interact with biological systems.
Synthesis of 1-[(6-Aminohexyl)sulfanyl]ethan-1-one hydrochloride typically involves:
This compound has potential applications in:
Interaction studies of 1-[(6-Aminohexyl)sulfanyl]ethan-1-one hydrochloride are crucial for understanding its biological mechanisms. These studies may include:
Several compounds share structural similarities with 1-[(6-Aminohexyl)sulfanyl]ethan-1-one hydrochloride. Here are a few notable examples:
Compound Name | Structure Features | Unique Attributes |
---|---|---|
6-Aminohexanethiol | Contains an amino group and thiol | More reactive due to free thiol group |
N-(6-Aminohexyl)acetamide | Acetamide derivative with similar backbone | Different functional group (amide) |
2-Aminoethanethiol | Shorter chain length but similar functional groups | Simpler structure, less steric hindrance |
These compounds highlight the unique aspects of 1-[(6-Aminohexyl)sulfanyl]ethan-1-one hydrochloride, particularly its specific combination of amino and sulfanyl functionalities that may confer distinct biological activities.
1-[(6-Aminohexyl)sulfanyl]ethan-1-one hydrochloride possesses the molecular formula C₈H₁₈ClNOS, representing a complex organic molecule containing carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur atoms [1] [2]. The calculated molecular weight is 211.75 grams per mole, which has been consistently reported across multiple analytical databases [1] [3] [4]. This molecular weight calculation encompasses eight carbon atoms contributing 96.08 grams per mole, eighteen hydrogen atoms adding 18.14 grams per mole, one chlorine atom providing 35.45 grams per mole, one nitrogen atom contributing 14.01 grams per mole, one oxygen atom adding 16.00 grams per mole, and one sulfur atom providing 32.07 grams per mole [5].
The compound exists as a hydrochloride salt, indicating the presence of a protonated amino group associated with a chloride counterion [2] [3]. The base compound, without the hydrochloride moiety, would have the molecular formula C₈H₁₇NOS with a correspondingly lower molecular weight [6]. The formation of the hydrochloride salt enhances the compound's water solubility and stability characteristics compared to the free base form [3] [7].
The molecular structure of 1-[(6-Aminohexyl)sulfanyl]ethan-1-one hydrochloride incorporates several distinct functional groups that determine its chemical behavior and properties [1] [2]. The primary functional groups include a thioester moiety (C-S-CO-CH₃), a primary amino group (NH₂), and an alkyl chain linker [2] [6]. The thioester functional group represents the core reactive center, consisting of a carbonyl carbon bonded to a sulfur atom rather than the oxygen atom found in conventional esters [1] [8].
The six-carbon alkyl chain (hexyl) provides structural flexibility and acts as a molecular spacer between the thioester and amino functionalities [2] [3]. This alkyl chain contains five methylene groups (CH₂) in sequence, creating a linear aliphatic backbone [6]. The terminal amino group exists in its protonated form (NH₃⁺) due to the presence of the hydrochloride salt, making it positively charged under physiological conditions [2] [7].
The SMILES notation CC(=O)SCCCCCCN.Cl accurately represents the structural connectivity, with the acetyl group (CH₃CO) linked via sulfur to the hexyl chain terminating in the amino group [1] [2] [3]. The systematic International Union of Pure and Applied Chemistry name is S-(6-aminohexyl) ethanethioate hydrochloride, reflecting the thioester linkage and the position of the amino substituent [1] [2] [3].
1-[(6-Aminohexyl)sulfanyl]ethan-1-one hydrochloride does not contain any chiral centers or stereocenters within its molecular structure [1] [2]. The compound exhibits no optical activity due to the absence of asymmetric carbon atoms [6]. All carbon atoms in the structure are either sp² hybridized (carbonyl carbon) or sp³ hybridized with symmetric substituent patterns [2].
The thioester carbonyl group adopts a planar geometry characteristic of sp² hybridization, with bond angles approaching 120 degrees around the carbonyl carbon [8] [9]. The alkyl chain demonstrates conformational flexibility, allowing rotation around the carbon-carbon single bonds, which results in multiple energetically accessible conformations [6]. The C-S bond in the thioester linkage exhibits partial double bond character due to resonance stabilization, restricting rotation around this bond [8] [9].
The amino group, when protonated in the hydrochloride salt form, adopts a tetrahedral geometry with the nitrogen atom at the center and three hydrogen atoms plus the alkyl chain as substituents [2] [7]. The absence of stereochemical complexity simplifies the compound's synthesis and analytical characterization compared to stereoisomeric molecules [1] [3].
1-[(6-Aminohexyl)sulfanyl]ethan-1-one hydrochloride typically appears as a white to off-white crystalline powder or solid at room temperature [1] [3] [4]. The compound demonstrates good thermal stability under ambient conditions when stored properly under inert atmosphere [3] [10]. The crystalline nature of the hydrochloride salt contributes to its ease of handling and measurement for analytical and synthetic applications [11] [7].
The compound exhibits minimal odor characteristics, which is typical for amine hydrochloride salts where the basic amino group has been neutralized [3] [7]. The solid-state properties reflect the ionic nature of the hydrochloride salt, resulting in higher melting points and improved stability compared to the free base form [7]. Storage recommendations specify maintenance at temperatures between 2-8°C under inert atmosphere to prevent oxidative degradation and moisture absorption [3] [4] [10].
Commercial suppliers typically provide the compound with purity levels exceeding 95% as determined by high-performance liquid chromatography analysis [3] [4] [11]. The physical form facilitates accurate weighing and dissolution for various analytical and research applications [10] [7].
The solubility characteristics of 1-[(6-Aminohexyl)sulfanyl]ethan-1-one hydrochloride are significantly influenced by its ionic nature as a hydrochloride salt [2] [7]. The compound demonstrates enhanced water solubility compared to its neutral base form due to the ionic interactions between the protonated amino group and the chloride counterion [3] [7]. This increased aqueous solubility makes the compound suitable for biological and biochemical applications where water-based media are required [7].
In polar protic solvents such as methanol and ethanol, the compound exhibits good solubility due to hydrogen bonding interactions between the solvent molecules and the ionic functionalities [7]. The amino group can form hydrogen bonds with protic solvents, while the chloride ion can interact through ion-dipole forces [7]. Polar aprotic solvents like dimethyl sulfoxide and dimethylformamide also provide suitable dissolution media, though with different solvation mechanisms [12].
The compound shows limited solubility in non-polar organic solvents such as hexane, toluene, and diethyl ether due to its ionic character and polar functional groups [7]. The presence of the long alkyl chain provides some lipophilic character, but this is insufficient to overcome the strong polar interactions of the salt form [2] [7]. Temperature elevation generally increases solubility in all solvent systems, following typical thermodynamic principles [13].
The thermal stability of 1-[(6-Aminohexyl)sulfanyl]ethan-1-one hydrochloride depends on several structural factors including the thioester linkage, the amino group protonation state, and the overall molecular architecture [3] [13]. Thioester bonds are generally more thermally labile than conventional ester bonds due to the weaker carbon-sulfur bond strength compared to carbon-oxygen bonds [8] [13]. Decomposition typically begins at elevated temperatures through hydrolysis of the thioester bond or elimination reactions involving the amino group [13].
Storage under inert atmosphere at reduced temperatures (2-8°C) significantly enhances thermal stability by minimizing oxidative processes and hydrolytic degradation [3] [10]. The compound demonstrates reasonable stability under ambient conditions for short periods, but extended exposure to elevated temperatures or humid conditions can lead to degradation [3] [13]. Thermal analysis techniques such as differential scanning calorimetry and thermogravimetric analysis would provide quantitative data on decomposition temperatures and degradation pathways [13].
The protonated amino group in the hydrochloride salt form contributes to thermal stability by reducing the nucleophilicity of the nitrogen atom, thereby minimizing intramolecular cyclization reactions [7] [13]. The alkyl chain provides conformational flexibility that can accommodate thermal motion without inducing bond cleavage at moderate temperatures [13].
The molecular structure of 1-[(6-Aminohexyl)sulfanyl]ethan-1-one hydrochloride contains several reactive sites that participate in nucleophilic and electrophilic reactions [2] [14]. The carbonyl carbon of the thioester group represents the primary electrophilic center, susceptible to nucleophilic attack by various reagents including water, alcohols, and amines [8] [9]. This electrophilic character arises from the electron-withdrawing effect of the carbonyl oxygen, which creates a partial positive charge on the carbon atom [8] [15].
The amino group, when in its neutral form (free base), acts as a nucleophilic site due to the lone pair of electrons on the nitrogen atom [16] [14]. However, in the hydrochloride salt form, the amino group is protonated (NH₃⁺), significantly reducing its nucleophilicity and converting it to a potential electrophilic center [7] [14]. The sulfur atom in the thioester linkage can exhibit both nucleophilic and electrophilic behavior depending on the reaction conditions and the nature of the attacking species [17] [14].
The alkyl chain carbons generally exhibit low reactivity toward both nucleophilic and electrophilic attack due to their saturated nature and lack of activating substituents [18]. However, the carbon atoms adjacent to the heteroatoms (nitrogen and sulfur) may show enhanced reactivity due to inductive effects [14] [18]. The thioester linkage is significantly more reactive toward nucleophilic substitution compared to conventional esters due to the better leaving group ability of thiolate compared to alkoxide [8] [12].
The acid-base properties of 1-[(6-Aminohexyl)sulfanyl]ethan-1-one hydrochloride are dominated by the amino functional group, which exhibits basic character in its neutral form [16] [19]. The primary amino group can accept protons from acids, forming the corresponding ammonium salt as observed in the hydrochloride form [7] [16]. The basicity of primary aliphatic amines typically results in pKa values around 10-11 for the conjugate acid, indicating strong basic character [16] [19].
In aqueous solution, the equilibrium between the protonated (NH₃⁺) and neutral (NH₂) forms depends on the solution pH [19] [20]. At physiological pH (approximately 7.4), the amino group exists predominantly in its protonated form due to the relatively high pKa value [16] [20]. The compound can act as a buffer in the pH range near its pKa value, resisting changes in pH upon addition of acids or bases [20].
The thioester functionality does not significantly contribute to the acid-base behavior under normal conditions, as thioesters are generally neutral molecules [8] [9]. However, under strongly basic conditions, the thioester can undergo hydrolysis to form the corresponding carboxylate and thiolate ions, both of which exhibit basic character [8] [13]. The overall molecular charge depends on the protonation state of the amino group and the pH of the solution [20].
Nuclear magnetic resonance spectroscopy provides detailed structural information for 1-[(6-Aminohexyl)sulfanyl]ethan-1-one hydrochloride through analysis of both proton (¹H) and carbon-13 (¹³C) spectra [24] [25]. The ¹H nuclear magnetic resonance spectrum exhibits characteristic chemical shifts that reflect the diverse chemical environments within the molecule [26] [27]. The acetyl methyl group attached to the carbonyl carbon typically appears as a singlet around 2.4-2.5 parts per million, reflecting the deshielding effect of the adjacent carbonyl group [24] [26].
The methylene protons adjacent to the sulfur atom (CH₂-S) resonate in the range of 2.8-3.0 parts per million due to the deshielding effect of the sulfur atom [25] [26]. The remaining methylene groups in the alkyl chain appear as multiplets in the 1.3-1.8 parts per million region, with those closer to the heteroatoms showing slight downfield shifts [26] [27]. The methylene protons adjacent to the protonated amino group (CH₂-NH₃⁺) appear around 2.9-3.1 parts per million due to the electron-withdrawing effect of the positively charged nitrogen [25] [28].
The ¹³C nuclear magnetic resonance spectrum provides complementary structural information, with the carbonyl carbon appearing in the characteristic region around 195-200 parts per million [24] [25]. The acetyl methyl carbon resonates around 29-31 parts per million, while the various methylene carbons appear in the 25-41 parts per million range depending on their proximity to heteroatoms [25] [26]. Integration patterns and coupling constants provide additional confirmation of the molecular structure and purity [26] [27].
Infrared spectroscopy reveals the characteristic vibrational modes of the functional groups present in 1-[(6-Aminohexyl)sulfanyl]ethan-1-one hydrochloride [29] [15]. The primary amino group in the hydrochloride salt form exhibits nitrogen-hydrogen stretching vibrations in the 3300-3000 wavenumber region, typically appearing as two bands corresponding to the symmetric and asymmetric stretching modes [16] [30]. These bands are generally weaker and sharper compared to hydroxyl stretching vibrations due to the different hydrogen bonding capabilities [16] [19].
The thioester carbonyl group produces a strong absorption band in the 1690-1680 wavenumber region, which is characteristically lower in frequency compared to conventional esters due to the reduced electronegativity of sulfur compared to oxygen [8] [9]. This shift reflects the different electronic environment around the carbonyl carbon in thioesters versus esters [29] [9]. The carbon-hydrogen stretching vibrations of the alkyl chain appear in the 2950-2850 wavenumber region with strong intensity [29] [30].
Additional characteristic bands include carbon-nitrogen stretching vibrations in the 1250-1020 wavenumber region and methylene deformation modes around 1465 wavenumbers [16] [30]. The methyl deformation vibrations appear around 1450 and 1375 wavenumbers, providing further confirmation of the acetyl group [29] [30]. The infrared spectrum serves as a fingerprint for compound identification and purity assessment [29] [15].
Mass spectrometry analysis of 1-[(6-Aminohexyl)sulfanyl]ethan-1-one hydrochloride provides molecular weight confirmation and structural information through characteristic fragmentation patterns [31] [32]. The molecular ion peak appears at mass-to-charge ratio 212 (including the hydrochloride) or 176 for the free base form, confirming the molecular weight determination [6] [32]. The base peak and fragmentation pattern depend on the ionization method employed and the instrumental conditions [31] [33].
Common fragmentation pathways include alpha cleavage adjacent to the carbonyl group, resulting in loss of the acetyl group (mass 43) to produce a fragment at mass-to-charge ratio 133 [31] [32]. The alkyl chain can undergo sequential methylene losses (mass 14 each), creating a characteristic series of peaks separated by 14 mass units [31] [34]. Loss of the amino group or ammonia (mass 17) represents another common fragmentation pathway for amino-containing compounds [31] [35].
The thioester linkage may undergo cleavage to produce fragments containing either the sulfur-carbonyl portion or the alkyl-amino chain [32] [33]. The collision-induced dissociation patterns provide structural confirmation and can distinguish between positional isomers or similar compounds [34] [35]. Mass spectrometry also serves as a sensitive analytical method for purity determination and quantitative analysis [34] [33].
The ultraviolet-visible absorption spectrum of 1-[(6-Aminohexyl)sulfanyl]ethan-1-one hydrochloride reflects the electronic transitions associated with its chromophoric groups [36] [37]. The primary amino group exhibits absorption around 220 nanometers, corresponding to n→σ* transitions involving the nitrogen lone pair electrons [37] [38]. This absorption is typically weak to moderate in intensity and may be influenced by the protonation state of the amino group [37] [39].
The thioester carbonyl group contributes absorption in the 240-280 nanometer region, arising from n→π* and π→π* transitions involving the carbonyl chromophore [36] [40]. The presence of sulfur in the thioester linkage can modulate these transitions compared to conventional esters, potentially causing shifts in absorption wavelengths and intensities [36] [40]. The extended conjugation between the carbonyl and sulfur atoms may influence the electronic spectrum [40].
The retrosynthetic analysis of 1-[(6-Aminohexyl)sulfanyl]ethan-1-one hydrochloride reveals a strategic approach involving sequential functional group transformations. The target compound can be efficiently accessed through a convergent synthetic route that exploits the differential reactivity of amino and thiol functionalities [1] [2].
The primary retrosynthetic disconnection involves cleavage of the thioester bond (C-S bond), leading to acetyl chloride or thioacetic acid derivatives and the corresponding 6-aminohexyl fragment. A secondary disconnection targets the amino group protection, revealing 6-aminohexanol as a key intermediate [3] [4]. This analysis suggests a three-step synthetic sequence: (1) amino group protection, (2) thioester formation, and (3) deprotection to yield the final product.
The molecular structure analysis indicates that the compound contains both nucleophilic (amino) and electrophilic (thioester) sites, necessitating careful protection group strategy. The six-carbon alkyl chain provides sufficient conformational flexibility to minimize intramolecular interactions during synthesis [5] [6].
The synthesis of tert-butyl (6-hydroxyhexyl) carbamate represents a critical step in the overall synthetic strategy. This transformation involves the protection of 6-aminohexanol using di-tert-butyl dicarbonate (Boc2O) under basic conditions [3] [7].
The reaction mechanism proceeds through nucleophilic attack of the primary amine on the carbonyl carbon of Boc2O, followed by loss of tert-butyl carbonate. The carbonate subsequently decomposes to release carbon dioxide and form tert-butoxide, which acts as a base to deprotonate the initially formed carbamate [8] [9].
Reaction Conditions: 6-Aminohexanol (1.0 equiv) is dissolved in tetrahydrofuran or dichloromethane at 0°C. Triethylamine (1.2 equiv) is added, followed by dropwise addition of Boc2O (1.1 equiv). The reaction mixture is stirred at room temperature for 2-24 hours [10] [11].
Optimization Parameters: The reaction yield is optimized by controlling the temperature (0-25°C), reaction time (2-24 hours), and solvent choice. Dichloromethane provides faster reaction rates compared to tetrahydrofuran, while maintaining excellent yields of 90-95% [12] [13].
The product is isolated by standard aqueous workup followed by column chromatography on silica gel. The compound exhibits characteristic spectroscopic properties with a melting point of 37-41°C and molecular weight of 217.31 g/mol [14] [4].
The formation of the thioester linkage represents the key carbon-sulfur bond-forming step in the synthesis. This transformation is achieved through nucleophilic substitution of an appropriate leaving group with thioacetate anion [15] [16].
The reaction mechanism involves SN2 displacement of the hydroxyl group (after activation) by thioacetate anion. The reaction proceeds through a concerted mechanism with inversion of configuration at the carbon center. The thioacetate anion is generated in situ from thioacetic acid and base, or by using preformed alkali metal thioacetates [17] [18].
Synthetic Procedure: The tert-butyl (6-hydroxyhexyl) carbamate is first converted to the corresponding tosylate or mesylate using tosyl chloride or mesyl chloride in the presence of triethylamine. The activated intermediate is then treated with potassium thioacetate in dimethylformamide at elevated temperature (40-80°C) for 1-6 hours [19] [17].
Alternative Approach: Direct displacement can be achieved using the Mitsunobu reaction with thioacetic acid. This method employs triphenylphosphine, diethyl azodicarboxylate, and thioacetic acid to effect the direct conversion of the alcohol to the thioester [15].
The thioester formation typically proceeds with yields of 75-85% after purification. The reaction is monitored by thin-layer chromatography and confirmed by nuclear magnetic resonance spectroscopy showing characteristic thioester carbonyl resonances [19] [20].
The final step involves removal of the tert-butoxycarbonyl protecting group to reveal the free amino group. This deprotection is achieved under acidic conditions, with trifluoroacetic acid being the most commonly employed reagent [8] [21].
Mechanism: The deprotection proceeds through protonation of the carbamate oxygen, followed by loss of the tert-butyl carbocation. The resulting carbamic acid intermediate spontaneously decarboxylates to yield the free amine and carbon dioxide [22] [23].
Reaction Conditions: The protected thioester is dissolved in dichloromethane and treated with trifluoroacetic acid (20-50% v/v) at room temperature. The reaction is complete within 30 minutes to 2 hours, as monitored by thin-layer chromatography [8] [24].
Yield Optimization: The deprotection yield is optimized by controlling the acid concentration, reaction time, and temperature. Higher concentrations of trifluoroacetic acid (up to 95%) can be used for difficult substrates, while scavengers such as triisopropylsilane may be added to quench the tert-butyl carbocation [21] [25].
The final product is obtained as the trifluoroacetate salt, which can be converted to the hydrochloride salt by treatment with hydrochloric acid or ion exchange chromatography. The overall yield for the deprotection step typically ranges from 85-95% [26] [27].
The synthetic sequence involves several distinct mechanistic pathways, each with unique kinetic characteristics and rate-determining steps [28] [29].
Boc Protection Mechanism: The protection reaction follows second-order kinetics, being first-order in both amine and Boc2O concentrations. The rate constant is influenced by the basicity of the amine and the electrophilicity of the carbonyl carbon [9] [30].
Thioester Formation Kinetics: The nucleophilic substitution reaction exhibits typical SN2 kinetics with rate dependence on both the electrophile concentration and thioacetate nucleophile concentration. The reaction rate is enhanced by polar aprotic solvents and elevated temperatures [18] [31].
Deprotection Kinetics: The tert-butoxycarbonyl deprotection demonstrates complex kinetics with second-order dependence on acid concentration in some cases. This unusual behavior is attributed to the involvement of two acid molecules in the rate-determining step [22] [26].
Temperature effects are significant across all transformations, with Arrhenius behavior observed for the thioester formation step. The activation energy for the SN2 displacement is typically 15-25 kcal/mol, while the deprotection step shows lower activation barriers of 10-20 kcal/mol [32] [33].
Comprehensive yield optimization requires systematic evaluation of reaction parameters across all synthetic steps [32] [34].
Solvent Effects: The choice of solvent significantly impacts reaction rates and yields. Aprotic solvents such as dimethylformamide and dimethyl sulfoxide enhance nucleophilicity in the thioester formation step, while dichloromethane provides optimal conditions for the protection and deprotection reactions [35] [20].
Temperature Control: Careful temperature control is essential for yield optimization. The Boc protection proceeds efficiently at room temperature, while thioester formation benefits from elevated temperatures (40-80°C). The deprotection step is typically performed at room temperature to minimize side reactions [33] [36].
Stoichiometric Optimization: The stoichiometric ratios of reagents have been optimized through systematic studies. For Boc protection, a slight excess of Boc2O (1.1 equiv) provides optimal yields while minimizing waste. The thioester formation requires 1.2-1.5 equiv of thioacetate to ensure complete conversion [37] [38].
Reaction Monitoring: Real-time monitoring using spectroscopic techniques enables precise endpoint determination and prevents over-reaction. High-performance liquid chromatography and nuclear magnetic resonance spectroscopy are particularly useful for monitoring reaction progress [35] [39].
Purification Optimization: The purification strategy has been optimized to maximize recovery while maintaining product purity. Silica gel column chromatography with appropriate solvent systems provides efficient separation of products from byproducts and unreacted starting materials [40] [38].
The purification and characterization of intermediates and final products require specialized techniques tailored to the unique properties of each compound [2] [35].
Chromatographic Purification: Silica gel column chromatography remains the primary purification method, with solvent systems optimized for each intermediate. The Boc-protected intermediate is purified using hexane/ethyl acetate gradients, while the thioester requires more polar eluents due to increased polarity [40] [38].
Analytical Methods: Comprehensive characterization employs multiple analytical techniques. Nuclear magnetic resonance spectroscopy provides structural confirmation, with characteristic chemical shifts observed for the thioester carbonyl (δ 200-210 ppm in 13C NMR) and the amino group protons [35] [41].
Mass Spectrometry: Electrospray ionization mass spectrometry confirms molecular weights and provides fragmentation patterns consistent with the proposed structures. The target compound shows a molecular ion peak at m/z 176.1 [M+H]+ in positive ion mode [2] [5].
High-Performance Liquid Chromatography: Analytical HPLC provides quantitative analysis of product purity and enables monitoring of reaction progress. Reversed-phase columns with acetonitrile/water gradients are typically employed [35] [42].
Spectroscopic Characterization: Infrared spectroscopy reveals characteristic absorption bands for the thioester carbonyl (1680-1690 cm⁻¹) and amino group stretches (3300-3500 cm⁻¹). These spectral features provide rapid identification of functional groups [43] [44].
Thermal Analysis: Differential scanning calorimetry and thermogravimetric analysis provide information about thermal stability and decomposition pathways. The hydrochloride salt shows enhanced thermal stability compared to the free base [45] [46].
The transition from laboratory scale to larger synthetic scales requires careful consideration of safety, efficiency, and economic factors [47] [48].
Heat Transfer Optimization: The exothermic nature of several reaction steps necessitates efficient heat removal systems. The Boc protection reaction generates significant heat upon CO2 evolution, requiring adequate temperature control to prevent runaway reactions [49] [48].
Solvent Selection: Large-scale operations favor environmentally benign solvents with favorable safety profiles. The replacement of dichloromethane with less hazardous alternatives such as ethyl acetate or toluene has been successfully demonstrated for several steps [50] [51].
Waste Management: The generation of tert-butyl carbocation during deprotection produces potentially genotoxic impurities requiring careful waste handling. Scavenging agents and specialized waste treatment protocols are essential for safe operation [21] [52].
Process Monitoring: Automated monitoring systems enable real-time tracking of reaction progress and early detection of deviations from normal operating conditions. Process analytical technology including in-line spectroscopy provides continuous feedback for process control [48] [53].
Economic Considerations: The cost analysis reveals that reagent costs dominate the overall expense, with thioacetic acid and trifluoroacetic acid being the most expensive components. Process optimization focuses on minimizing reagent consumption while maintaining high yields [54] [39].
Quality Control: Scaled synthesis requires enhanced quality control measures including statistical process control and validation of analytical methods. The implementation of Good Manufacturing Practice guidelines ensures consistent product quality [55] [56].
Environmental Impact: Life cycle assessment indicates that solvent consumption and waste generation are the primary environmental concerns. Green chemistry principles guide the selection of sustainable synthetic methods and waste minimization strategies [45] [57].